molecular formula C10H16ClNOS B1472043 (tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine hydrochloride CAS No. 1864058-94-5

(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine hydrochloride

Cat. No.: B1472043
CAS No.: 1864058-94-5
M. Wt: 233.76 g/mol
InChI Key: HURGQQMIMVEMQN-UHFFFAOYSA-N
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Description

(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNOS and its molecular weight is 233.76 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

oxan-4-yl(thiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS.ClH/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8;/h3,6-8,10H,1-2,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURGQQMIMVEMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CSC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C6H14ClNC_6H_{14}ClN with a molecular weight of approximately 167.70 g/mol. The compound features a tetrahydropyran ring fused with a thiophene moiety, which is hypothesized to contribute to its biological activity.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of related compounds in cancer cell lines. For instance, derivatives containing similar structural motifs have shown significant inhibition of cell growth in various cancer types. In vitro assays indicated that compounds with the tetrahydropyran structure exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MDA-MB-231 .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
CA-4HeLa0.18
CA-4MDA-MB-2310.37
Compound AHT-293.1
Compound BMCF-70.37

The mechanism by which this compound exerts its biological effects may involve the inhibition of tubulin polymerization and histone deacetylases (HDACs). Compounds with similar structures have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

In particular, the presence of the thiophene ring has been associated with enhanced binding affinity to tubulin, thereby inhibiting its polymerization. Additionally, HDAC inhibition results in increased acetylation of histones, further influencing gene expression related to cell growth and apoptosis .

Case Studies

A notable study involved the synthesis and evaluation of several tetrahydropyran derivatives for their antileishmanial activity against Leishmania donovani. These compounds demonstrated promising results, indicating that the tetrahydropyran structure could be leveraged for developing new treatments against neglected tropical diseases .

Table 2: Summary of Biological Evaluations

Study FocusCompound TestedResult
Cancer Cell LinesTetrahydropyran DerivativesIC50 values < 10 µM
AntileishmanialTetrahydropyransEffective against L. donovani
HDAC InhibitionVarious DerivativesModerate inhibition observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine hydrochloride
Reactant of Route 2
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(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.